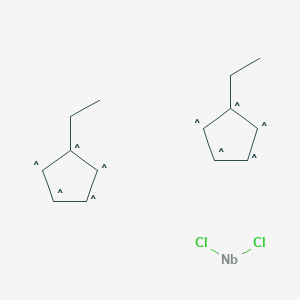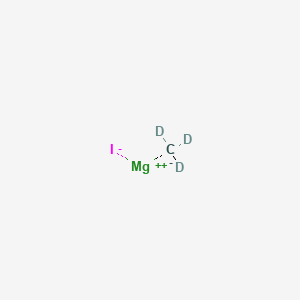
Bis(ethylcyclopentadienyl)niobium(IV) dichloride, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(ethylcyclopentadienyl)niobium(IV) dichloride is an organometallic compound with the molecular formula C14H18Cl2Nb. It is a dark brown powder with a melting point of 149°C . This compound is used primarily as a catalyst in various chemical reactions and has significant applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(ethylcyclopentadienyl)niobium(IV) dichloride can be synthesized through the reaction of niobium pentachloride with ethylcyclopentadiene in the presence of a reducing agent . The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for bis(ethylcyclopentadienyl)niobium(IV) dichloride are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of the starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(ethylcyclopentadienyl)niobium(IV) dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of niobium.
Reduction: It can be reduced to lower oxidation states or to elemental niobium.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions often require the presence of a base or a coordinating solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield niobium(V) compounds, while reduction can produce niobium(III) species .
Applications De Recherche Scientifique
Bis(ethylcyclopentadienyl)niobium(IV) dichloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which bis(ethylcyclopentadienyl)niobium(IV) dichloride exerts its effects involves its ability to coordinate with various ligands and substrates. The niobium center can undergo redox reactions, facilitating electron transfer processes. This makes it an effective catalyst in many chemical reactions . The molecular targets and pathways involved depend on the specific application, such as polymerization or biological interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(cyclopentadienyl)niobium(IV) dichloride: Similar in structure but lacks the ethyl groups on the cyclopentadienyl rings.
Bis(methylcyclopentadienyl)niobium dichloride: Contains methyl groups instead of ethyl groups on the cyclopentadienyl rings.
Cyclopentadienylniobium(V) tetrachloride: A higher oxidation state compound with different reactivity.
Uniqueness
Bis(ethylcyclopentadienyl)niobium(IV) dichloride is unique due to the presence of ethyl groups on the cyclopentadienyl rings, which can influence its reactivity and stability. This makes it a valuable compound for specific catalytic applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C14H18Cl2Nb |
|---|---|
Poids moléculaire |
350.1 g/mol |
InChI |
InChI=1S/2C7H9.2ClH.Nb/c2*1-2-7-5-3-4-6-7;;;/h2*3-6H,2H2,1H3;2*1H;/q;;;;+2/p-2 |
Clé InChI |
RTEHWXKCSGLXGY-UHFFFAOYSA-L |
SMILES canonique |
CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.Cl[Nb]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(1S,4R)-bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B12060275.png)




![Dimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})(3-sulfopropyl)azanium](/img/structure/B12060309.png)


![9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid](/img/structure/B12060341.png)
